molecular formula C10H5ClO2 B024044 2-Chloro-1,4-naphthoquinone CAS No. 1010-60-2

2-Chloro-1,4-naphthoquinone

Cat. No.: B024044
CAS No.: 1010-60-2
M. Wt: 192.60 g/mol
InChI Key: CCTJHVLTAJTPBV-UHFFFAOYSA-N
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Description

2-Chloro-1,4-naphthoquinone is an organic compound with the molecular formula C10H5ClO2. It is a derivative of 1,4-naphthoquinone, where one of the hydrogen atoms is replaced by a chlorine atom at the second position. This compound is known for its vibrant yellow color and is used as an intermediate in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

2-Chloro-1,4-naphthoquinone primarily targets the respiratory system . It acts as an oxidizing or dehydrogenation agent, similar to hydrogen peroxide and superoxide radicals . This suggests that it may interact with cellular components involved in redox reactions, potentially affecting cellular respiration or other oxidative processes.

Mode of Action

The mode of action of this compound is related to its properties as an oxidizing or dehydrogenation agent It can cause oxidative stress in cells, leading to various downstream effects

Biochemical Pathways

Given its oxidizing properties, it is likely to affect pathways involvingredox reactions . This could potentially include pathways related to cellular respiration, detoxification processes, and other metabolic processes involving oxidation-reduction reactions.

Pharmacokinetics

Its molecular weight of192.598 g/mol suggests that it could be absorbed and distributed in the body

Result of Action

This compound has been found to exhibit antibacterial and antifungal activities . It has shown strong activity against various microorganisms, including Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis, Staphylococcus aureus, Candida krusei, Candida parapsilosis, and Cryptococcus neoformans . The compound’s oxidizing properties may lead to oxidative stress in these organisms, disrupting their normal functions and leading to their death.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1,4-naphthoquinone can be synthesized through the chlorination of 1,4-naphthoquinone. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the second position with a chlorine atom .

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the continuous flow of chlorine gas over 1,4-naphthoquinone in a reactor, with careful monitoring of temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1,4-naphthoquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-1,4-naphthoquinone has a wide range of applications in scientific research:

Comparison with Similar Compounds

    1,4-Naphthoquinone: The parent compound, lacking the chlorine substitution.

    2-Bromo-1,4-naphthoquinone: Similar structure with a bromine atom instead of chlorine.

    2-Hydroxy-1,4-naphthoquinone (Lawsone): Contains a hydroxyl group at the second position.

    5-Hydroxy-1,4-naphthoquinone (Juglone): Hydroxyl group at the fifth position.

Uniqueness: 2-Chloro-1,4-naphthoquinone is unique due to the presence of the chlorine atom, which enhances its electrophilic character and reactivity in substitution reactions. This makes it a valuable intermediate in organic synthesis and industrial applications .

Properties

IUPAC Name

2-chloronaphthalene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCTJHVLTAJTPBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00143623
Record name 2-Chloro-1,4-naphthoquinone
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Molecular Weight

192.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1010-60-2
Record name 2-Chloro-1,4-naphthoquinone
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Record name 2-Chloro-1,4-naphthoquinone
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Record name 2-Chloro-1,4-naphthoquinone
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Record name 2-Chloro-1,4-naphthoquinone
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Record name 2-chloro-1,4-naphthoquinone
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Record name 2-CHLORO-1,4-NAPHTHOQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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